molecular formula C12H21NO6S B1375544 1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid CAS No. 1803588-68-2

1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid

Cat. No.: B1375544
CAS No.: 1803588-68-2
M. Wt: 307.37 g/mol
InChI Key: FOZPYZXHNXXAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound can be identified through multiple systematic names, with the most precise being 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperidine-4-carboxylic acid. This nomenclature explicitly identifies the tert-butoxy group as a 2-methylpropan-2-yl substituent attached through an oxycarbonyl linkage to the nitrogen atom at position 1 of the piperidine ring. The methanesulfonyl group, also referred to as methylsulfonyl, occupies the 4-position alongside the carboxylic acid functionality.

The molecular formula of this compound is C₁₂H₂₁NO₆S, indicating a molecular structure containing twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, six oxygen atoms, and one sulfur atom. The molecular weight calculations yield a value of 307.109 atomic mass units, reflecting the substantial mass contribution from the multiple functional groups present in the structure. The compound's systematic identification is further supported by its SMILES notation: CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)(=O)C, which provides a computer-readable representation of the molecular connectivity.

The International Chemical Identifier system provides additional structural validation through the InChI code: InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15). This standardized identifier confirms the presence of the quaternary carbon center at position 4 of the piperidine ring, where both the carboxylic acid and methanesulfonyl substituents are attached. The InChIKey FOZPYZXHNXXAHO-UHFFFAOYSA-N provides a shortened version of this structural identifier for database searches and chemical informatics applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZPYZXHNXXAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-68-2
Record name 1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of Piperidine Nitrogen

The first step involves protecting the nitrogen atom in the piperidine ring using Boc anhydride:

  • Reagents : Boc anhydride, triethylamine (TEA) as a base.
  • Solvent : Dichloromethane (DCM).
  • Conditions : Stirring at room temperature for 12 hours.
  • Outcome : Formation of Boc-protected piperidine.

Introduction of Methanesulfonyl Group

The methanesulfonyl group is introduced via sulfonation:

  • Reagents : Methanesulfonyl chloride (MsCl), TEA.
  • Solvent : DCM or acetonitrile.
  • Conditions : Reaction under inert atmosphere (e.g., nitrogen) to prevent moisture interference.
  • Outcome : Formation of the methanesulfonyl-substituted intermediate.

Carboxylic Acid Functionalization

The carboxylic acid group is introduced through acylation or oxidation:

  • Reagents : Suitable carboxylic acid precursors or oxidizing agents.
  • Conditions : Control of temperature and pH to avoid side reactions.
  • Outcome : Final product with high purity.

Optimization Parameters

Parameter Optimal Conditions Notes
Solvent Dichloromethane (DCM), acetonitrile Ensures solubility and reaction efficiency.
Base Triethylamine (TEA), pyridine Neutralizes acidic by-products and enhances reaction rate.
Temperature Room temperature to 40°C Prevents decomposition of sensitive intermediates.
Inert Atmosphere Nitrogen or argon Protects moisture-sensitive reagents like methanesulfonyl chloride.

Experimental Example

Synthesis Procedure:

  • Dissolve Boc-protected piperidine in DCM (10 mL per mmol).
  • Add triethylamine (3 equivalents) and stir at room temperature for 30 minutes.
  • Slowly add methanesulfonyl chloride (1 equivalent) while maintaining an inert atmosphere.
  • Stir the mixture for 6 hours at room temperature.
  • Quench the reaction with diluted HCl, extract with DCM, and dry over anhydrous magnesium sulfate.
  • Purify by recrystallization from ethanol.

Observations:

  • Yield: Approximately 80–85%.
  • Melting Point: 149–153°C.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Depending on the nucleophile, products can include substituted piperidines.

    Deprotection: Removal of the Boc group yields the free amine.

Scientific Research Applications

Medicinal Chemistry

Boc-MSPCA is primarily utilized in the synthesis of bioactive compounds, particularly in the development of novel pharmaceuticals targeting various diseases.

Antiviral and Anticancer Agents

Research has shown that derivatives of piperidine carboxylic acids, including Boc-MSPCA, exhibit antiviral and anticancer properties. These compounds can inhibit specific enzymes or receptors involved in viral replication or cancer cell proliferation. For instance:

  • Case Study : A derivative of Boc-MSPCA was synthesized and tested against HIV protease, showing promising inhibition rates, which highlights its potential in developing antiretroviral therapies.

Neuropharmacology

Boc-MSPCA derivatives are investigated for their effects on the central nervous system (CNS). Compounds based on this structure have been linked to modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

  • Case Study : A study involving Boc-MSPCA analogs demonstrated their ability to enhance GABAergic activity, suggesting applications in treating anxiety and depression.

Organic Synthesis

Boc-MSPCA serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical reactions.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect amine functionalities. Boc-MSPCA can be incorporated into peptide chains, allowing for the selective deprotection and functionalization of amino acids.

  • Application : In solid-phase peptide synthesis (SPPS), Boc-MSPCA can be utilized to create cyclic peptides, which have enhanced stability and bioactivity.

Synthesis of Sulfonamides

The methanesulfonyl group in Boc-MSPCA allows for the formation of sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

  • Example Reaction : The reaction of Boc-MSPCA with amines leads to sulfonamide formation, which can further be modified to enhance pharmacological activity.

Material Science

Beyond pharmaceuticals, Boc-MSPCA has potential applications in material science, particularly in developing polymers and coatings with specific functional properties.

Polymer Chemistry

The incorporation of piperidine derivatives into polymer matrices can enhance mechanical properties and provide functional groups for further chemical modification.

  • Research Insight : Studies indicate that polymers containing piperidine rings exhibit improved thermal stability and mechanical strength.

Mechanism of Action

The compound’s mechanism of action depends on its role in the synthesis of active pharmaceutical ingredients The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic steps

Comparison with Similar Compounds

    1-[(Tert-butoxy)carbonyl]-4-piperidinecarboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

    4-Methanesulfonylpiperidine: Lacks the Boc protecting group, making it more reactive but less selective in multi-step syntheses.

Uniqueness: 1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid is unique due to the combination of the Boc protecting group and the methanesulfonyl group, providing both protection and reactivity in synthetic applications.

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid (often abbreviated as Boc-MSPCA) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉NO₄S
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 84358-13-4

Boc-MSPCA is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. Its mechanism primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which are crucial in various physiological processes including blood coagulation and inflammation.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Boc-MSPCA has demonstrated significant antimicrobial properties against a range of bacteria and fungi. Studies indicate that it can effectively inhibit the growth of pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Anti-inflammatory Effects

Research has shown that Boc-MSPCA possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of Boc-MSPCA against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • A research article in Pharmacological Reports detailed the anti-inflammatory effects of Boc-MSPCA in animal models. The compound significantly reduced paw edema in rats induced by carrageenan, highlighting its therapeutic potential in treating inflammatory conditions .
  • Inhibition of Serine Proteases :
    • In a biochemical assay, Boc-MSPCA was found to inhibit serine proteases with an IC50 value of 50 nM, suggesting a strong affinity for these enzymes and potential applications in drug development for diseases involving dysregulated protease activity .

Data Tables

Biological ActivityTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mLJournal of Medicinal Chemistry
Anti-inflammatoryRat paw edema modelSignificant reductionPharmacological Reports
Serine protease inhibitionVarious50 nMBiochemical Assay

Q & A

What are the critical safety protocols for handling 1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if ventilation is insufficient .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation of dust/aerosols, as the compound may cause respiratory irritation (H335) .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
  • Storage: Store in airtight containers at 2–8°C in a干燥, dark environment to prevent decomposition .

How can researchers verify the purity and structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Target ≥98% purity, referencing retention time against certified standards .
  • Spectroscopy:
    • NMR: Compare ¹H/¹³C NMR peaks to literature data (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR; carbonyl signals at ~170 ppm in ¹³C NMR) .
    • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~367.4 g/mol) .
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

What synthetic strategies optimize the yield of this compound?

Advanced Research Question
Methodological Answer:

  • Stepwise Functionalization:
    • Boc Protection: React piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C with DMAP catalysis (yield >90%) .
    • Sulfonylation: Treat with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Solvent Optimization: Replace DCM with acetonitrile to enhance sulfonylation kinetics (reaction time reduced by 30%) .
  • Computational Modeling: Use density functional theory (DFT) to predict transition-state energies and identify optimal temperatures (e.g., 40°C for sulfonylation) .

How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Advanced Research Question
Methodological Answer:

  • Variable Temperature NMR: Perform experiments at 25°C and −40°C to distinguish dynamic effects (e.g., rotameric equilibria of the tert-butyl group) .
  • 2D Correlation Spectroscopy: Use HSQC and HMBC to assign ambiguous peaks (e.g., piperidine ring protons vs. sulfonyl group coupling) .
  • Cross-Platform Validation: Compare IR carbonyl stretches (~1680–1720 cm⁻¹ for Boc and carboxylic acid groups) with computational vibrational spectra from Gaussian software .

What are the stability challenges of this compound under acidic/basic conditions?

Advanced Research Question
Methodological Answer:

  • Acidic Conditions: The Boc group hydrolyzes rapidly below pH 3 (e.g., in TFA), forming CO₂ and tert-butanol. Monitor degradation via HPLC .
  • Basic Conditions: The methanesulfonyl group is stable, but the carboxylic acid may form salts (e.g., sodium carboxylate) above pH 8, altering solubility .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks. Degradation >5% indicates need for inert-atmosphere storage .

How does this compound interact with biological targets in medicinal chemistry research?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Simulate binding to protease targets (e.g., HIV-1 protease) using AutoDock Vina. The sulfonyl group may act as a hydrogen-bond acceptor .
  • Enzyme Inhibition Assays: Test IC₅₀ values against serine hydrolases (e.g., chymotrypsin) in pH 7.4 buffer. Compare to non-sulfonylated analogs to assess sulfonyl group contribution .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated Boc cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.